molecular formula C18H19ClN4O3S B12249709 1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12249709
M. Wt: 406.9 g/mol
InChI Key: IZBMLARNTYPSGS-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a combination of sulfonyl, imidazo[1,2-b]pyridazin, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazin core, the sulfonylation of the benzene ring, and the attachment of the piperidine moiety. Common synthetic methodologies include:

    Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .

Properties

Molecular Formula

C18H19ClN4O3S

Molecular Weight

406.9 g/mol

IUPAC Name

6-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H19ClN4O3S/c19-15-3-1-2-4-16(15)27(24,25)22-10-7-14(8-11-22)13-26-18-6-5-17-20-9-12-23(17)21-18/h1-6,9,12,14H,7-8,10-11,13H2

InChI Key

IZBMLARNTYPSGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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